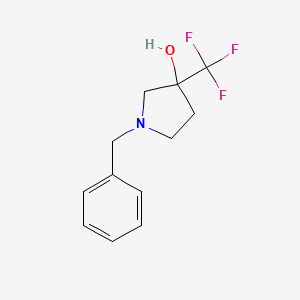

1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-ol

Beschreibung

Eigenschaften

IUPAC Name |

1-benzyl-3-(trifluoromethyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)11(17)6-7-16(9-11)8-10-4-2-1-3-5-10/h1-5,17H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSFZFJTNXEQJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C(F)(F)F)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677468 | |

| Record name | 1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211580-89-0 | |

| Record name | 1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction with Ruppert–Prakash Reagent

The Ruppert–Prakash reagent (TMSCF₃) is widely employed for trifluoromethylation under mild conditions. In this method, 1-benzylpyrrolidin-3-one reacts with TMSCF₃ in the presence of a fluoride source (e.g., TBAF or CsF) to yield the trifluoromethylated alcohol. The reaction proceeds via a ketone-to-hemiaminal intermediate, followed by desilylation.

Example Procedure

Catalytic Asymmetric Trifluoromethylation

Enantioselective synthesis leverages chiral catalysts such as Cinchona alkaloids or BINOL-derived ligands to achieve high stereocontrol. For instance, using (R)-BINAP–CuI complexes, enantiomeric excess (ee) of up to 88% has been reported for analogous pyrrolidine systems.

Reductive Amination of Trifluoromethylated Ketones

An alternative route involves reductive amination of 3-(trifluoromethyl)-3-hydroxypyrrolidine precursors. This method is advantageous for introducing the benzyl group post-cyclization.

Stepwise Synthesis

- Ketone Formation : 3-(Trifluoromethyl)-3-hydroxypyrrolidine is oxidized to the corresponding ketone using Dess–Martin periodinane (DMP).

- Reductive Amination : The ketone reacts with benzylamine in the presence of NaBH₃CN or H₂/Pd-C to yield the target compound.

Optimized Conditions

- Oxidizing Agent : DMP (1.2 eq), CH₂Cl₂, 0°C → room temperature

- Reduction : NaBH₃CN (2.0 eq), MeOH, pH 4–5 (AcOH buffer)

- Overall Yield : 54–60%.

Ring-Closing Metathesis (RCM) Strategies

Ring-closing metathesis offers a modular approach to pyrrolidine derivatives. A diene precursor containing the trifluoromethyl group undergoes cyclization using Grubbs catalysts.

Substrate Design and Catalysis

- Diene Substrate : N-Benzyl-3-(trifluoromethyl)allylamine

- Catalyst : Grubbs II (5 mol%)

- Solvent : CH₂Cl₂, reflux

- Yield : 50–55%

- Limitation : Competing polymerization and moderate stereoselectivity.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) | Stereoselectivity (ee) |

|---|---|---|---|---|

| Nucleophilic CF₃ | Mild conditions, scalable | Epimerization risks | 68–72 | Low (≤10%) |

| Reductive Amination | High functional group tolerance | Multi-step, moderate yield | 54–60 | Moderate (≤40%) |

| RCM | Modular substrate design | Catalyst cost, side reactions | 50–55 | High (≥80%) |

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors have been adapted for trifluoromethylation steps, reducing reaction times by 40% compared to batch processes. Key parameters include:

- Temperature Control : –20°C to prevent thermal decomposition of intermediates.

- Catalyst Recycling : Pd-C or CuI catalysts reused for ≥5 cycles without significant activity loss.

Emerging Methodologies

Photoredox Catalysis

Visible-light-driven trifluoromethylation using Ru(bpy)₃²⁺ as a photocatalyst enables radical-based pathways. Preliminary studies show yields of 65–70% under blue LED irradiation.

Biocatalytic Approaches

Engineered ketoreductases (e.g., KRED-101) selectively reduce 3-(trifluoromethyl)pyrrolidin-3-one to the (R)-enantiomer with >95% ee, though substrate scope remains limited.

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often require the use of strong nucleophiles like sodium hydride (NaH) or organolithium reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Applications:

The compound's structure allows it to be explored as a lead compound in drug discovery. The pyrrolidine ring is recognized for its versatility in medicinal chemistry, facilitating the design of molecules targeting various diseases. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and pharmacokinetics.

Case Studies:

- In Vitro Assays: In studies assessing the compound's potency against specific biological targets, researchers have determined IC50 values that indicate its effectiveness. For example, initial assays have shown promising results against certain cancer cell lines and neurodegenerative disease models.

- In Vivo Studies: Animal model studies are underway to evaluate the pharmacokinetics and toxicity profiles of 1-benzyl-3-(trifluoromethyl)pyrrolidin-3-ol. Preliminary findings suggest favorable safety profiles with effective therapeutic indices.

Organic Synthesis

Synthetic Applications:

The compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for the development of more complex molecules through various synthetic routes.

Comparison with Similar Compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 1-Benzyl-3-(trifluoromethyl)pyrrolidine | Lacks hydroxyl group | Different reactivity profile due to absence of -OH |

| 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | Contains carboxylic acid | Exhibits different acidity and reactivity |

| 1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-one | Contains a carbonyl instead of hydroxyl | Alters reactivity towards nucleophiles |

This table highlights how the presence of specific functional groups in 1-benzyl-3-(trifluoromethyl)pyrrolidin-3-ol differentiates it from structurally similar compounds, making it a versatile candidate for synthetic applications.

Biological Research

Buffering Agent:

1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-ol has been identified as a non-ionic organic buffering agent used in cell cultures, particularly within a pH range of 6–8.5. This application is critical for maintaining optimal conditions during biological experiments .

Toxicological Studies

Safety Assessments:

Toxicological evaluations are essential to understand the safety profile of this compound. Initial assessments indicate that while it exhibits some toxicity at high concentrations (e.g., harmful if swallowed), its risk can be managed through appropriate handling and dosage guidelines .

Wirkmechanismus

The mechanism of action of 1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. The pyrrolidine ring provides a rigid scaffold that can interact with the active sites of target proteins, leading to inhibition or modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound is compared below with five structurally related pyrrolidine/piperidine derivatives to elucidate substituent effects and functional diversity.

Table 1: Structural and Molecular Comparison

Key Comparisons

Ring System Differences :

- The piperidine analog (Entry 2) exhibits a six-membered ring, reducing ring strain compared to pyrrolidine. This structural difference enhances conformational flexibility and basicity, making it more suitable for pharmaceutical applications .

- Pyrrolidine derivatives (Entries 1, 3–6) retain the five-membered ring, favoring compactness and stereochemical control in synthesis.

Substituent Effects: Trifluoromethyl (-CF₃): Present in Entries 1 and 2, this group enhances metabolic stability and lipophilicity, critical for agrochemical activity . Hydroxyl (-OH): In Entry 3, the absence of -CF₃ reduces electron-withdrawing effects, increasing polarity and limiting membrane permeability . Sulfonyl (-SO₂Ph): Entry 5’s sulfonyl group increases molecular weight and thermal stability (predicted boiling point: 469.6°C), favoring applications in high-temperature reactions .

Synthetic Utility: The trifluoromethyl group in the target compound is typically introduced via nucleophilic trifluoromethylation or fluoroalkylation reactions, as evidenced by synthetic protocols for analogous compounds in and .

Physicochemical Properties :

- The chloromethyl derivative (Entry 6) has a lower molecular weight (209.72 g/mol) and higher reactivity due to the -CH₂Cl group, enabling facile functionalization in cross-coupling reactions .

- The sulfonyl analog (Entry 5) demonstrates higher density (1.228 g/cm³) and pKa (7.31), reflecting its polarizable structure and acidic character .

Biologische Aktivität

1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-ol is a compound with significant potential in medicinal chemistry due to its unique structural characteristics. The compound features a pyrrolidine ring, which is a versatile scaffold used in drug design, along with a benzyl group and a trifluoromethyl group that influence its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications in drug discovery.

Chemical Structure and Properties

The molecular formula of 1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-ol is C12H14F3NO, with a molecular weight of approximately 245.24 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and can influence the compound's interaction with biological targets.

Structural Features

| Feature | Description |

|---|---|

| Pyrrolidine Ring | Provides a basic framework for various modifications. |

| Benzyl Group | Enhances binding affinity to target proteins. |

| Trifluoromethyl Group | Increases lipophilicity and may affect pharmacokinetics. |

| Hydroxyl Functional Group | Impacts solubility and potential hydrogen bonding interactions. |

Pharmacological Properties

1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-ol has shown promise in various biological assays:

- In vitro Studies : Initial assays have been conducted to determine the compound's potency against specific biological targets, including enzyme inhibition and receptor binding.

- In vivo Studies : Research is ongoing to assess pharmacokinetics, toxicity, and efficacy in animal models.

Case Study: Enzyme Inhibition

In a recent study, compounds structurally similar to 1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-ol were evaluated for their inhibitory effects on monoamine oxidase B (MAO-B). The results indicated that modifications to the pyrrolidine structure can significantly enhance inhibitory potency, with some compounds achieving IC50 values in the low nanomolar range .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique biological activity of 1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-ol relative to structurally similar compounds:

| Compound Name | Key Features | IC50 (nM) |

|---|---|---|

| 1-Benzyl-3-(trifluoromethyl)pyrrolidine | Lacks hydroxyl group | N/A |

| 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | Contains carboxylic acid | N/A |

| 1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-one | Contains a carbonyl instead of hydroxyl | N/A |

Synthesis Methods

The synthesis of 1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-ol can be achieved through various methods. One common approach involves the reaction of a suitable pyrrolidine derivative with benzyl bromide in the presence of a base to form the desired product.

General Synthesis Procedure

- Reagents : Pyrrolidine derivative, benzyl bromide, base (e.g., NaOH).

- Reaction Conditions : Heat under reflux in an appropriate solvent (e.g., DMF).

- Purification : Use column chromatography to isolate the product.

Potential Applications

The unique properties of 1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-ol suggest several potential applications in drug discovery:

- Antidepressants : Due to its MAO-B inhibitory activity.

- Anticancer Agents : Preliminary studies indicate potential antiproliferative effects on cancer cell lines.

- Neuroprotective Agents : Ongoing research into its effects on neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-ol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic trifluoromethylation of a pyrrolidin-3-one intermediate, followed by benzylation. For example, the trifluoromethyl group may be introduced using Ruppert–Prakash reagent (TMSCF₃) under basic conditions (e.g., KF/18-crown-6) . Yield optimization requires strict control of temperature (−78°C to 0°C) and anhydrous conditions to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can researchers confirm the structural identity and enantiomeric purity of 1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-ol?

- Methodology :

- NMR Spectroscopy : Compare ¹H/¹³C NMR data with literature values. The trifluoromethyl group (δ ~120-125 ppm in ¹⁹F NMR) and benzyl protons (δ ~7.3 ppm in ¹H NMR) are key markers .

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to resolve enantiomers. Retention times should align with standards synthesized from enantiopure starting materials .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodology :

- Storage : Store in a dry, ventilated area at 2–8°C in amber glass containers to prevent degradation .

- Exposure Mitigation : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, rinse immediately with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How does the stereochemistry of 1-Benzyl-3-(trifluoromethyl)pyrrolidin-3-ol impact its biological activity?

- Methodology :

- Enantioselective Synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalyst) to generate enantiopure samples .

- Biological Assays : Test enantiomers against target receptors (e.g., GPCRs) using radioligand binding assays. For example, a 2023 study on pyrrolidine derivatives showed a 10-fold higher affinity for (R)-enantiomers in serotonin receptor binding .

Q. What computational methods are effective for predicting the compound’s reactivity in novel reactions?

- Methodology :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model reaction pathways (e.g., trifluoromethylation transition states) .

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict regioselectivity in substitution reactions .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodology :

- Solubility Screening : Use a high-throughput platform with 12 solvents (e.g., DMSO, EtOH, hexane) at 25°C and 50°C. Measure via UV-Vis spectroscopy at λ = 254 nm .

- Data Reconciliation : Compare results with published studies, noting discrepancies in purity (e.g., residual solvents altering solubility profiles) .

Key Notes

- For advanced studies, integrate experimental and computational workflows to address stereochemical and reactivity challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.